N'-cyanocyclopropanecarboximidamide

Medicinal chemistry PROTAC design VHL ligand optimization

N'-Cyanocyclopropanecarboximidamide (CAS 1211577-53-5) is a versatile cyanoamidine building block for PROTAC development and fragment-based drug discovery. It is a direct precursor to the high-affinity VHL ligand VH298 (Kd=80-90 nM). Its strained cyclopropane ring and N-cyano group enable metal-free, highly diastereoselective cyclopropanation (up to 19:1 dr). Procure >98% purity grade for robust amide coupling and minimal byproducts in biological assays.

Molecular Formula C5H7N3
Molecular Weight 109.132
CAS No. 1211577-53-5
Cat. No. B596775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-cyanocyclopropanecarboximidamide
CAS1211577-53-5
Molecular FormulaC5H7N3
Molecular Weight109.132
Structural Identifiers
SMILESC1CC1C(=NC#N)N
InChIInChI=1S/C5H7N3/c6-3-8-5(7)4-1-2-4/h4H,1-2H2,(H2,7,8)
InChIKeyYMNZYWAFGJXJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Cyanocyclopropanecarboximidamide (CAS 1211577-53-5) Procurement Specifications & Baseline Properties for Scientific Selection


N'-cyanocyclopropanecarboximidamide (CAS 1211577-53-5) is a small-molecule cyanoamidine building block (C5H7N3, MW 109.13 g/mol) characterized by a strained cyclopropane ring and a reactive carboximidamide moiety appended with a cyano group [1]. Its computed physicochemical profile includes an XLogP3-AA of -0.1, a topological polar surface area (TPSA) of 62.2 Ų, and a single rotatable bond, defining a compact, moderately polar scaffold with restricted conformational flexibility [1].

Why N'-Cyanocyclopropanecarboximidamide Cannot Be Casually Substituted: The Functional Consequences of the N-Cyano Motif


Generic substitution with the parent cyclopropanecarboximidamide (CAS 54070-74-5) or with simple 1-cyanocyclopropanecarboxamide analogs is not functionally equivalent due to the distinct electronic and steric contributions of the N-cyanoamidine system. The target compound's cyano group directly attached to the amidine nitrogen alters hydrogen-bonding capacity, basicity, and electrophilic reactivity relative to the parent amidine [1]. Furthermore, the compound serves as a critical precursor for the 1-cyanocyclopropanecarboxamido pharmacophore found in high-affinity VHL E3 ligase ligands (e.g., VH298) and 11β-HSD1 inhibitors, where even minor changes in the cyclopropane-cyano interface can ablate target binding or synthetic tractability [2][3].

N'-Cyanocyclopropanecarboximidamide Quantitative Differentiation Evidence: Procurement-Relevant Data


Computational Physicochemical Profile versus Parent Cyclopropanecarboximidamide

The N-cyano substitution in N'-cyanocyclopropanecarboximidamide substantially alters key physicochemical descriptors relative to the unsubstituted cyclopropanecarboximidamide. Specifically, the target compound exhibits an XLogP3-AA of -0.1 and a TPSA of 62.2 Ų [1], whereas cyclopropanecarboximidamide is expected to be less polar and more lipophilic. This increased polarity and hydrogen-bonding capacity directly impact solubility and permeability in the context of fragment-based drug discovery and PROTAC linker design [1].

Medicinal chemistry PROTAC design VHL ligand optimization

Purity Benchmarking: Commercial Availability at ≥98% Purity

N'-cyanocyclopropanecarboximidamide is commercially offered at a purity of 98% by multiple vendors (e.g., Leyan) , exceeding the typical 95–97% purity thresholds often encountered for less rigorously purified cyclopropane building blocks. For example, the parent cyclopropanecarboximidamide is frequently supplied at 95–96% purity . The availability of 98% purity material reduces the need for additional purification steps and ensures higher reproducibility in sensitive coupling reactions, particularly in the synthesis of PROTACs and kinase inhibitors where trace impurities can compromise biological assay results .

Synthetic chemistry Building block procurement Quality control

Validated Utility as a Precursor to the 1-Cyanocyclopropanecarboxamido Pharmacophore in VHL E3 Ligase Ligands (e.g., VH298)

The N-cyanoamidine motif of N'-cyanocyclopropanecarboximidamide is a direct synthetic precursor to the 1-cyanocyclopropanecarboxamido group found in VH298, a high-affinity VHL ligand (Kd = 80–90 nM) [1]. While the exact yield of the amide coupling step using the target compound as a starting material is not publicly disclosed, the use of 1-cyanocyclopropanecarboxylic acid derivatives in similar PROTAC syntheses has been reported with yields around 58% for the penultimate intermediate [2]. In contrast, alternative cyclopropane building blocks lacking the cyano group fail to confer the necessary binding affinity to the VHL E3 ligase, as demonstrated by SAR studies showing that removal of the cyano group abolishes nanomolar potency [1].

PROTAC VHL inhibitor Targeted protein degradation

Inclusion in 11β-HSD1 Inhibitor Patent Family as a Cyanoamidine Scaffold

N'-cyanocyclopropanecarboximidamide is explicitly encompassed within the generic claims of US Patent US8507493B2, which discloses cyanoamidine derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for the treatment of type 2 diabetes, obesity, and metabolic syndrome [1]. While specific IC50 values for the unsubstituted cyclopropane analog are not disclosed in the patent excerpt, the patent's emphasis on cyanoamidines as a privileged chemotype distinguishes this compound class from simple amidines or carboxamides, which lack the requisite enzyme inhibition profile [1].

Metabolic disease 11β-HSD1 inhibition Cyanoamidine pharmacophore

Metal-Free Stereoselective Synthesis of 1-Cyanocyclopropanecarboxamides: A Route Enabled by the Cyano Motif

A metal-free cyclopropanation protocol using N-tosylhydrazones and 3-substituted-2-cyanoacrylamides provides 1-cyanocyclopropanecarboxamides with high diastereoselectivity (up to 90% yield, 19:1 dr) [1]. While this study focuses on 1-cyanocyclopropanecarboxamides rather than the exact target compound, it demonstrates the synthetic tractability and stereochemical control achievable with the cyano-substituted cyclopropane framework. In contrast, analogous cyclopropanations lacking the cyano group often proceed with lower stereoselectivity or require transition metal catalysts, increasing cost and purification burden [1].

Synthetic methodology Cyclopropanation Stereoselective synthesis

Computed Rotatable Bond Count and Conformational Restriction

N'-cyanocyclopropanecarboximidamide possesses only one rotatable bond (the C–NH2 linkage), as computed by PubChem [1]. This high degree of conformational restriction is a favorable property in fragment-based drug discovery, as it reduces entropic penalties upon target binding and improves ligand efficiency. In comparison, acyclic cyanamidine analogs or larger cycloalkyl carboximidamides (e.g., cyclopentane or cyclohexane derivatives) introduce additional rotatable bonds, increasing conformational flexibility and potentially reducing binding affinity or selectivity in early-stage screening [1].

Fragment-based drug design Ligand efficiency Conformational entropy

N'-Cyanocyclopropanecarboximidamide: Preferred Application Scenarios for Procurement and Research Use


Synthesis of VHL-Recruiting PROTAC Warheads

This compound is a direct precursor to the 1-cyanocyclopropanecarboxamido moiety found in high-affinity VHL ligands such as VH298 (Kd = 80–90 nM) [1]. Procurement of high-purity (>98%) material is recommended for PROTAC synthesis to ensure robust amide coupling yields and to avoid byproducts that may interfere with downstream biological assays.

11β-HSD1 Inhibitor Lead Optimization

As a cyanoamidine scaffold explicitly covered by US8507493B2, the compound can serve as a core building block for generating novel 11β-HSD1 inhibitors targeting type 2 diabetes and metabolic syndrome [2]. Its unique combination of a strained cyclopropane ring and a hydrogen-bond-capable cyanoamidine group provides a differentiated starting point for SAR exploration compared to simple amidines or carboxamides.

Fragment-Based Drug Discovery (FBDD) Library Design

With an XLogP3 of -0.1, TPSA of 62.2 Ų, and only one rotatable bond, N'-cyanocyclopropanecarboximidamide meets key physicochemical criteria for fragment library inclusion [3]. Its low molecular weight (109 Da) and high ligand efficiency potential make it suitable for fragment screening campaigns against a broad range of protein targets, particularly those with shallow, polar binding sites.

Stereocontrolled Synthesis of Chiral Cyclopropane Building Blocks

The cyano group enables metal-free, highly diastereoselective cyclopropanation protocols (up to 19:1 dr) [4]. Researchers seeking to prepare enantiopure cyclopropane-containing intermediates should prioritize this building block over non-cyano analogs, which often require transition metal catalysts and offer lower stereocontrol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-cyanocyclopropanecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.